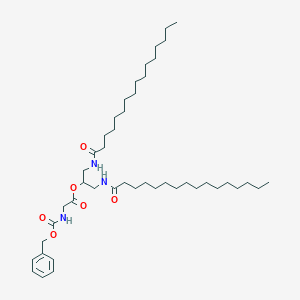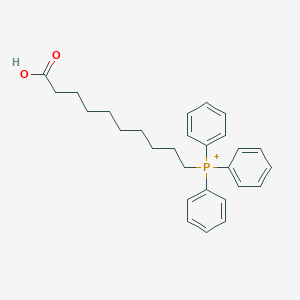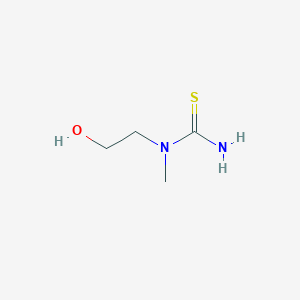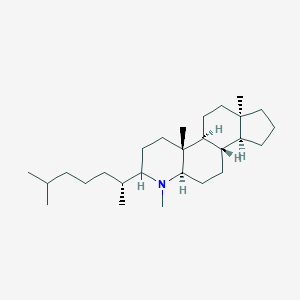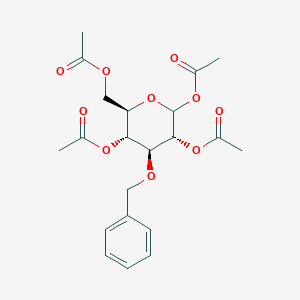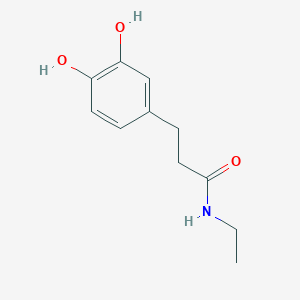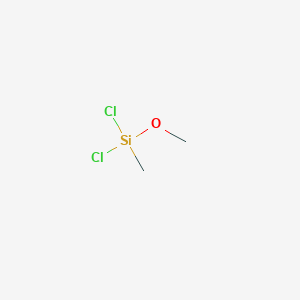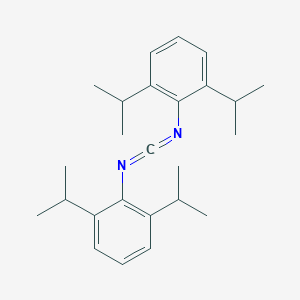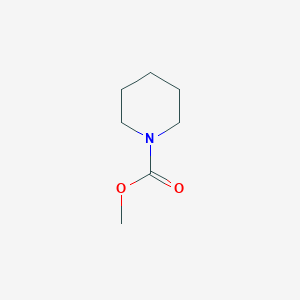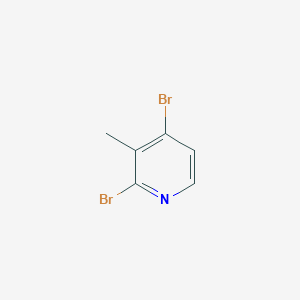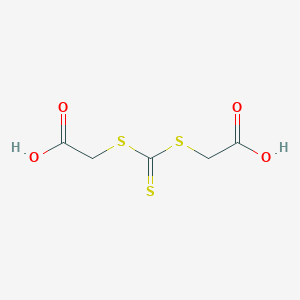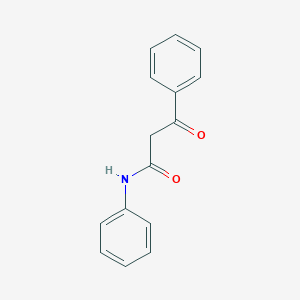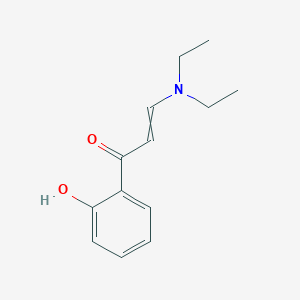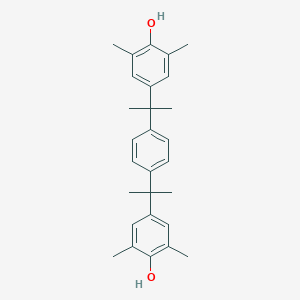![molecular formula C13H10N4 B160610 4-Methyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene CAS No. 131203-89-9](/img/structure/B160610.png)
4-Methyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene, commonly known as MTX, is a cyclic peptide that has been extensively studied for its potential applications in various fields of science. MTX has a unique structure that makes it an attractive candidate for drug design and other research applications.
作用机制
MTX exerts its cytotoxic and neuroprotective effects through a unique mechanism of action. MTX binds to and stabilizes G-quadruplex DNA structures, which are commonly found in telomeres and other regions of the genome. This stabilization leads to the inhibition of DNA replication and the induction of apoptosis in cancer cells. In addition, MTX has been shown to modulate the activity of various ion channels and receptors in the brain, leading to its neuroprotective effects.
生化和生理效应
MTX has been shown to have a variety of biochemical and physiological effects. In cancer cells, MTX induces apoptosis through the inhibition of DNA replication and the activation of caspase enzymes. In the brain, MTX modulates the activity of various ion channels and receptors, leading to its neuroprotective effects. In addition, MTX has been shown to have anti-inflammatory and antioxidant effects, making it a potential therapeutic agent for the treatment of various inflammatory and oxidative stress-related diseases.
实验室实验的优点和局限性
MTX has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. In addition, its unique structure and mechanism of action make it an attractive candidate for drug design and other research applications. However, MTX also has some limitations for lab experiments. Its cytotoxic effects can make it difficult to work with in certain assays, and its neuroprotective effects can be difficult to study in vivo.
未来方向
There are several future directions for research on MTX. One area of interest is the development of MTX-based drugs for cancer chemotherapy and neuroprotection. Another area of interest is the study of MTX's effects on telomere biology and DNA replication. Additionally, the development of new synthetic methods for MTX and its analogs could lead to the discovery of new and more potent therapeutic agents. Finally, the study of MTX's effects on ion channels and receptors in the brain could lead to the development of new treatments for neurodegenerative diseases.
合成方法
MTX can be synthesized using a variety of methods, including solid-phase peptide synthesis, solution-phase peptide synthesis, and fragment condensation. The most commonly used method for synthesizing MTX is solid-phase peptide synthesis, which involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The resulting peptide is then cleaved from the support and purified using various chromatographic techniques.
科学研究应用
MTX has been extensively studied for its potential applications in various fields of science, including drug design, cancer research, and neuroscience. MTX has been shown to have potent cytotoxic activity against a wide range of cancer cell lines, making it a promising candidate for cancer chemotherapy. In addition, MTX has been shown to have neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
CAS 编号 |
131203-89-9 |
|---|---|
产品名称 |
4-Methyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene |
分子式 |
C13H10N4 |
分子量 |
222.24 g/mol |
IUPAC 名称 |
4-methyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene |
InChI |
InChI=1S/C13H10N4/c1-7-15-10-3-2-9-12(13(10)16-7)8-4-5-14-6-11(8)17-9/h2-6,17H,1H3,(H,15,16) |
InChI 键 |
KPBGKGDOVHUMNF-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(N1)C=CC3=C2C4=C(N3)C=NC=C4 |
规范 SMILES |
CC1=NC2=C(N1)C=CC3=C2C4=C(N3)C=NC=C4 |
同义词 |
Pyrido[4,3:4,5]pyrrolo[3,2-e]benzimidazole, 1,6-dihydro-2-methyl- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



